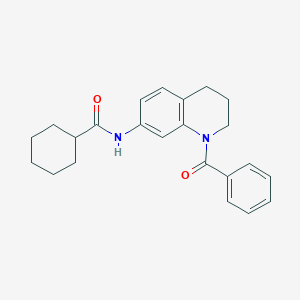
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-cyclopentylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-cyclopentylpropanamide (also known as NBTQ) is a synthetic small molecule belonging to the family of benzoyl-tetrahydroquinolin-7-yl amides. It is a non-steroidal anti-inflammatory drug (NSAID) that has been studied for its potential use in the treatment of various diseases. NBTQ has been found to possess a wide range of biological activities such as anti-inflammatory, antinociceptive, antioxidant, anticonvulsant, and antidiabetic activities. In addition, it has been reported to possess anti-cancer activity.
Wirkmechanismus
The exact mechanism of action of NBTQ is not fully understood. However, it is believed to act by blocking the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. In addition, NBTQ is believed to inhibit the production of nitric oxide, which is involved in the inflammatory response.
Biochemical and Physiological Effects
NBTQ has been found to possess a wide range of biochemical and physiological effects. It has been found to reduce inflammation, pain, and swelling. It also has antioxidant, anticonvulsant, and antidiabetic activities. In addition, it has been found to possess anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using NBTQ in laboratory experiments is that it is a non-steroidal anti-inflammatory drug, which means that it is less likely to cause side effects compared to other NSAIDs. In addition, NBTQ is relatively easy to synthesize and is readily available. However, one of the main limitations of using NBTQ in laboratory experiments is that it is not very stable and is prone to degradation in the presence of light and oxygen.
Zukünftige Richtungen
There are several potential future directions for the use of NBTQ. One potential direction is to further explore its potential therapeutic applications, such as its use in the treatment of Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. In addition, further research could be conducted on the mechanism of action of NBTQ and its potential side effects. Another potential direction is to explore the potential of NBTQ as an adjunct therapy for cancer, as there is evidence that it may possess anti-cancer activity. Finally, further research could be conducted on the stability of NBTQ in order to develop more stable formulations.
Synthesemethoden
NBTQ can be synthesized by a two-step procedure which involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl chloride with 3-cyclopentylpropanamide in the presence of a base. The reaction is carried out in anhydrous dichloromethane and the product is isolated by column chromatography. The purity of the product can be determined by thin-layer chromatography.
Wissenschaftliche Forschungsanwendungen
NBTQ has been studied extensively in laboratory studies for its potential therapeutic applications. Studies have shown that NBTQ has anti-inflammatory, antinociceptive, antioxidant, anticonvulsant, and antidiabetic activities. In addition, it has been reported to possess anti-cancer activity. It has been used in the treatment of various diseases such as arthritis, diabetes, and cancer. It has also been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-23(15-12-18-7-4-5-8-18)25-21-14-13-19-11-6-16-26(22(19)17-21)24(28)20-9-2-1-3-10-20/h1-3,9-10,13-14,17-18H,4-8,11-12,15-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICZVNYHJLSNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-cyclopentylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B6568811.png)
![N-[(2-chlorophenyl)methyl]-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6568817.png)
![N-[(4-chlorophenyl)methyl]-2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B6568818.png)
![N-[(4-fluorophenyl)methyl]-2-(2-{[(2-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B6568823.png)
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6568842.png)
![N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide](/img/structure/B6568846.png)
![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B6568857.png)
![7-chloro-2-[(2-fluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6568868.png)
![2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6568881.png)




![1-({5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B6568909.png)